Secondary Structure by Circular Dichroism
Circular dichroism (CD) spectroscopy reveals a fundamental structural dichotomy: wild-type PrP 106-126 adopts a secondary structure composed largely of β-sheet, the conformation associated with amyloid fibril formation and PrPSc pathogenicity. In contrast, the scrambled PrP 106-126 peptide exhibits a random coil structure, indicating complete loss of ordered secondary structure despite identical amino acid composition [1].
| Evidence Dimension | Secondary structure conformation by circular dichroism |
|---|---|
| Target Compound Data | Random coil structure |
| Comparator Or Baseline | Wild-type PrP 106-126: largely β-sheet structure |
| Quantified Difference | Qualitative structural difference (β-sheet vs. random coil) |
| Conditions | CD spectroscopy in phosphate buffer; β-sheet content higher at pH 5.0 than pH 7.0 for wild-type [1] |
Why This Matters
This structural divergence validates the scrambled peptide as a true negative control, as β-sheet conformation is a prerequisite for both amyloid fibril formation and PrP 106-126-mediated neurotoxicity.
- [1] Selvaggini C, De Gioia L, Cantù L, Ghibaudi E, Diomede L, Passerini F, Forloni G, Bugiani O, Tagliavini F, Salmona M. Molecular characteristics of a protease-resistant, amyloidogenic and neurotoxic peptide homologous to residues 106-126 of the prion protein. Biochem Biophys Res Commun. 1993;194(3):1380-1386. View Source
